N,N-DIMETHYL-2-NITRO-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]ANILINE
Description
N,N-Dimethyl-2-nitro-4-[(E)-[(4H-1,2,4-triazol-4-yl)imino]methyl]aniline is a substituted aniline derivative characterized by:
- N,N-dimethylamino group: Enhances electron-donating properties and steric effects.
- Nitro group at position 2: Introduces strong electron-withdrawing effects, influencing reactivity and stability.
This compound’s structural complexity distinguishes it from simpler nitroaniline derivatives, with the triazole-imino group likely impacting solubility, photophysical properties, and intermolecular interactions.
Properties
IUPAC Name |
N,N-dimethyl-2-nitro-4-[(E)-1,2,4-triazol-4-yliminomethyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O2/c1-15(2)10-4-3-9(5-11(10)17(18)19)6-14-16-7-12-13-8-16/h3-8H,1-2H3/b14-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGKIAWLEUYHAV-MKMNVTDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=NN2C=NN=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=N/N2C=NN=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-2-NITRO-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]ANILINE typically involves multi-step organic reactions. One common synthetic route includes the nitration of N,N-dimethylaniline to introduce the nitro group, followed by the formation of the triazole ring through cyclization reactions involving appropriate precursors . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-2-NITRO-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]ANILINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N,N-dimethyl-2-amino-4-[(E)-[(4H-1,2,4-triazol-4-yl)imino]methyl]aniline.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
N,N-DIMETHYL-2-NITRO-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]ANILINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-2-NITRO-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]ANILINE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components . These interactions can trigger various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Position Effects: The ortho-nitro group in the target compound (vs. The triazole-imino group introduces planar rigidity compared to non-fused triazole systems (e.g., tebuconazole), which may improve π-π stacking in crystal structures or receptor binding .
Electronic Properties: The N,N-dimethylamino group acts as an electron donor, while the nitro group withdraws electrons, creating a push-pull electronic configuration. This is less pronounced in analogs lacking the triazole-imino group (e.g., 610-17-3) .
Biological Relevance: Triazole-containing compounds (e.g., tebuconazole) exhibit antifungal activity by inhibiting cytochrome P450 enzymes. The target compound’s triazole-imino group may similarly interact with biological targets .
Biological Activity
N,N-Dimethyl-2-nitro-4-[(E)-[(4H-1,2,4-triazol-4-yl)imino]methyl]aniline, commonly referred to as DMNT, is a compound of interest due to its potential biological activities. This article explores the synthesis, characterization, and biological effects of DMNT, focusing on its antibacterial, antifungal, and anticancer properties.
Synthesis and Characterization
DMNT can be synthesized through a multi-step process involving the reaction of aniline derivatives with nitro and triazole groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure of synthesized compounds.
Table 1: Characterization Techniques for DMNT
| Technique | Purpose |
|---|---|
| NMR | Determine molecular structure |
| IR | Identify functional groups |
| MS | Confirm molecular weight |
Antibacterial Activity
Research indicates that DMNT exhibits significant antibacterial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including resistant strains.
Case Study: A study conducted by researchers evaluated the minimum inhibitory concentration (MIC) of DMNT against Staphylococcus aureus and Escherichia coli. The results indicated that DMNT had a lower MIC than conventional antibiotics like gentamicin, suggesting its potential as an alternative antibacterial agent .
Antifungal Activity
DMNT also demonstrates antifungal activity. It has been tested against common fungal pathogens such as Candida albicans and Aspergillus niger.
Findings: In a comparative analysis, DMNT showed a higher inhibition rate against C. albicans than several standard antifungal agents. The compound's mechanism involves disrupting fungal cell membrane integrity, leading to cell death .
Anticancer Activity
The anticancer potential of DMNT has been explored through various in vitro assays. Studies suggest that DMNT induces apoptosis in cancer cells by activating specific signaling pathways.
Research Insight: In vitro experiments on human cancer cell lines demonstrated that DMNT significantly reduced cell viability in breast and lung cancer cells. The compound was shown to induce cell cycle arrest and promote apoptosis through caspase activation .
The biological activities of DMNT are attributed to its structural features, particularly the presence of the nitro and triazole moieties. These functional groups are known to interact with biological targets such as enzymes and receptors.
| Activity | Mechanism |
|---|---|
| Antibacterial | Disruption of bacterial cell wall synthesis |
| Antifungal | Compromising fungal cell membranes |
| Anticancer | Induction of apoptosis via caspase pathway |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
